2-methoxyethyl 7-(3,4-dimethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Description
The compound 2-methoxyethyl 7-(3,4-dimethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate belongs to the triazolopyrimidine class, a scaffold known for its structural similarity to purines and diverse biological activities. Its core structure features a bicyclic system with a triazole fused to a dihydropyrimidine ring. Key substituents include:
- 5-Methyl group: Enhances steric stability and influences electronic properties.
- 7-(3,4-Dimethoxyphenyl): A methoxy-substituted aryl group that may improve solubility and modulate receptor interactions.
- 6-Carboxylate ester (2-methoxyethyl): This ester group balances lipophilicity and hydrolytic stability compared to shorter-chain esters like ethyl .
Properties
IUPAC Name |
2-methoxyethyl 7-(3,4-dimethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O5/c1-11-15(17(23)27-8-7-24-2)16(22-18(21-11)19-10-20-22)12-5-6-13(25-3)14(9-12)26-4/h5-6,9-10,16H,7-8H2,1-4H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNNIXZSTBLYIEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=CC(=C(C=C3)OC)OC)C(=O)OCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Biological Activities
The compound has been investigated for various biological activities, including:
- Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against several cancer cell lines. It may inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
- Antimicrobial Properties : The compound has shown potential as an antimicrobial agent against various bacterial strains. Its structure allows it to interact with bacterial cell membranes, disrupting their integrity.
- Anti-inflammatory Effects : Research indicates that it may modulate inflammatory pathways, providing a basis for its use in treating inflammatory diseases.
Case Studies
Several case studies have documented the efficacy of this compound in various applications:
-
Study on Anticancer Properties :
- A study conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability and induced apoptosis through caspase activation pathways.
-
Research on Antimicrobial Activity :
- In vitro testing against Staphylococcus aureus showed that the compound exhibited a minimum inhibitory concentration (MIC) lower than conventional antibiotics, suggesting its potential as a new antimicrobial agent.
-
Anti-inflammatory Mechanism Investigation :
- A recent study evaluated its effects on lipopolysaccharide (LPS)-induced inflammation in murine models. Results indicated a marked decrease in pro-inflammatory cytokines (e.g., TNF-alpha and IL-6), supporting its application in treating inflammatory disorders.
Comparison with Similar Compounds
Key Observations:
2,4-Dimethoxyphenyl (in ) differs in methoxy positioning, which may alter binding affinity in biological systems.
Position 6 Esters :
- The 2-methoxyethyl ester in the target compound likely offers better hydrolytic stability than ethyl esters (e.g., ) due to steric hindrance, while retaining moderate polarity.
Biological Activity :
- Sulfur-containing derivatives (e.g., 2-SBn in ) exhibit antibacterial properties, suggesting that substitution at position 2 with heteroatoms can modulate bioactivity. The target compound’s lack of such groups may limit antimicrobial effects but reduce toxicity.
Synthetic Efficiency: Green synthesis methods (e.g., water/ethanol mixtures ) achieve high yields (>80%) for ethyl esters, but optimization may be required for bulkier esters like 2-methoxyethyl.
Physicochemical and Spectral Comparisons
- Melting Points : Derivatives with electron-donating groups (e.g., 3,4-diOMePh) typically exhibit higher melting points due to increased crystallinity. For example, compound 12 in (with 2-hydroxyphenyl) melts at 206°C, while halogenated analogues (e.g., 7-Cl in ) may have lower melting points.
- Solubility : Methoxy groups improve aqueous solubility compared to hydrophobic aryl or alkyl substituents. The target compound’s 2-methoxyethyl ester may enhance solubility in polar aprotic solvents relative to methyl or ethyl esters.
- Spectral Data :
Functional Implications
- Electron-Donating vs. CF₃ () or Cl () groups reduce electron density, favoring hydrophobic binding pockets.
- Regioselectivity : The target compound’s 5-methyl and 7-aryl substituents avoid steric clashes observed in 2-substituted derivatives (e.g., ), which may improve synthetic accessibility.
Q & A
Q. What are the standard synthetic routes for triazolopyrimidine derivatives like 2-methoxyethyl 7-(3,4-dimethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate?
Methodological Answer: The synthesis typically involves multi-step reactions starting from hydrazonoyl chlorides, substituted aldehydes, and β-keto esters. Key steps include:
- Cyclocondensation : Formation of the triazolopyrimidine core via reactions between 3,5-diaminotriazoles and carbonyl-containing precursors under acidic or ionic liquid conditions .
- Functionalization : Introduction of substituents (e.g., 3,4-dimethoxyphenyl, methyl groups) via nucleophilic substitution or coupling reactions .
- Esterification : Use of 2-methoxyethanol to esterify the carboxylate group, often requiring green chemistry principles to improve sustainability .
Q. How is the structural identity of this compound confirmed in synthetic workflows?
Methodological Answer: Structural confirmation relies on:
- NMR Spectroscopy : H and C NMR to verify substituent positions and ring system integrity .
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight and fragmentation patterns .
- X-ray Crystallography : For unambiguous determination of stereochemistry and crystal packing (e.g., triclinic crystal systems with space group ) .
Q. What preliminary biological activities are reported for structurally analogous triazolopyrimidines?
Methodological Answer: Analogous compounds exhibit:
- Antimicrobial Activity : Evaluated via broth microdilution assays against Gram-positive/negative bacteria (e.g., MIC values ≤ 8 µg/mL) .
- Anti-inflammatory Effects : Inhibition of COX-2 enzyme in vitro (IC ~10–50 µM) .
- Antiviral Potential : Screening against RNA viruses using plaque reduction assays .
Advanced Research Questions
Q. How can regioselectivity challenges in triazolopyrimidine synthesis be addressed?
Methodological Answer: Regioselectivity is controlled via:
- Catalyst Design : Use of APTS (3-aminopropyltriethoxysilane) or ionic liquids to favor specific ring-closure pathways .
- Reaction Medium : Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack at the 5-position, while acidic conditions stabilize intermediates for 7-substitution .
- Temperature Modulation : Lower temperatures (0–25°C) reduce side reactions during cyclization .
Q. What strategies resolve contradictions in reported biological activity data for triazolopyrimidines?
Methodological Answer: Discrepancies arise from:
- Assay Variability : Standardize protocols (e.g., consistent cell lines, incubation times). For example, anti-inflammatory assays using RAW264.7 macrophages show higher reproducibility than primary cell models .
- Structural Confounders : Compare substituent effects systematically. The 3,4-dimethoxyphenyl group enhances membrane permeability but may reduce solubility, conflicting with activity in hydrophilic environments .
- Metabolic Stability : Use liver microsome assays to differentiate intrinsic activity from pharmacokinetic effects .
Q. How do substituents like the 3,4-dimethoxyphenyl group influence pharmacological profiles?
Methodological Answer: SAR studies reveal:
- Bioavailability : Methoxy groups improve lipophilicity (logP ~2.5–3.5) but require esterase-resistant formulations for sustained release .
- Target Engagement : The 3,4-dimethoxy motif mimics catechol structures, enhancing binding to kinases (e.g., p38 MAPK) and neurotransmitter receptors .
- Toxicity : Electron-withdrawing groups (e.g., nitro) increase cytotoxicity (CC < 10 µM), whereas methoxy derivatives show safer profiles in hepatocyte assays .
Methodological Tables
Q. Table 1: Comparison of Synthetic Yields Under Different Conditions
| Reaction Condition | Catalyst | Yield (%) | Key Advantage | Reference |
|---|---|---|---|---|
| Ionic liquid (EtOH) | APTS | 78 | High regioselectivity | |
| Acidic (HSO) | None | 65 | Low cost | |
| Green solvent (HO) | PEG-400 | 72 | Environmentally friendly |
Q. Table 2: Impact of Substituents on Biological Activity
| Substituent | Antimicrobial (MIC, µg/mL) | Anti-inflammatory (IC, µM) | Reference |
|---|---|---|---|
| 3,4-Dimethoxyphenyl | 8 (S. aureus) | 12 (COX-2) | |
| 3-Bromophenyl | 16 (E. coli) | 45 (COX-2) | |
| 4-Hydroxyphenyl | 32 (P. aeruginosa) | 28 (COX-2) |
Key Considerations for Researchers
- Analytical Rigor : Always cross-validate structural data with multiple techniques (e.g., NMR, XRD) to avoid misassignment .
- Data Reproducibility : Document reaction conditions (e.g., solvent purity, humidity) to mitigate variability in biological assays .
- Sustainability : Prioritize green chemistry metrics (e.g., E-factor) when scaling up synthesis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
